![molecular formula C8H10O2S2 B14010801 1,4-Dithiaspiro[4.5]decane-2,3-dione CAS No. 4475-47-2](/img/structure/B14010801.png)
1,4-Dithiaspiro[4.5]decane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro[45]decane-2,3-dione is a chemical compound with the molecular formula C8H12O2S2 It is characterized by a spirocyclic structure containing two sulfur atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of a cyclic ketone with a thiol under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.5]decane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,4-Dithiaspiro[4.5]decane-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but contains nitrogen atoms instead of sulfur.
1,6-Dioxaspiro[4.5]decane-2,7-dione: This compound has oxygen atoms in the spirocyclic structure, leading to different chemical properties and reactivity.
Uniqueness
1,4-Dithiaspiro[4.5]decane-2,3-dione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
4475-47-2 |
|---|---|
Molekularformel |
C8H10O2S2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
1,4-dithiaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H10O2S2/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h1-5H2 |
InChI-Schlüssel |
BSXLEFMXFCLZKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)SC(=O)C(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


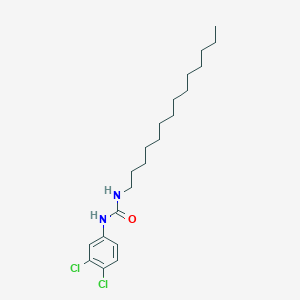
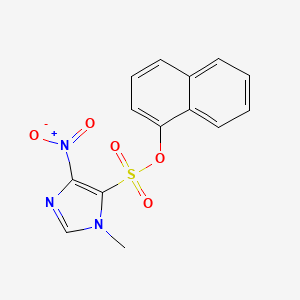
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)
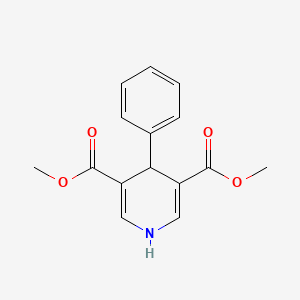

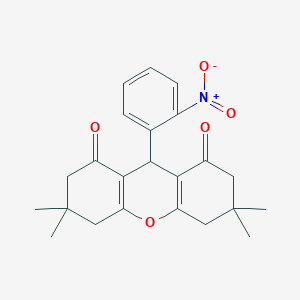
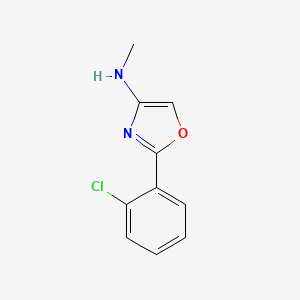

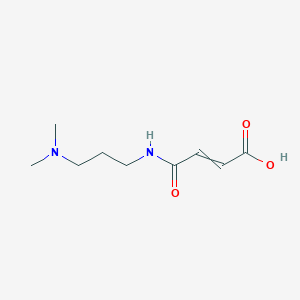
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
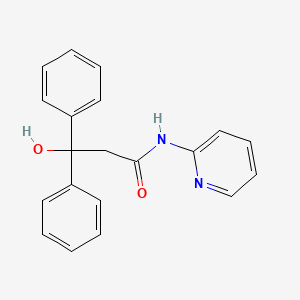
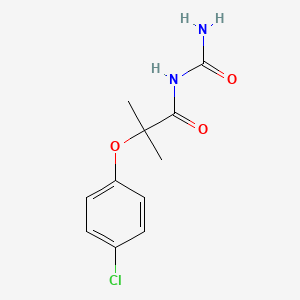
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
